2'-F-Bz-dC Phosphoramidite

Antisense Oligonucleotides siRNA Thermodynamic Stability

For demanding oligonucleotide therapeutics requiring prolonged serum half-life (>50-fold over unmodified DNA) and elevated target affinity (+1.8°C Tm per residue), 2'-F-Bz-dC Phosphoramidite is the optimal backbone modification. Its 2'-fluoro substitution significantly outperforms 2'-OMe and 2'-MOE in nuclease resistance, making it ideal for in vivo antisense, siRNA, and aptamer applications. Choose ≥98% purity for reliable, high-yield solid-phase synthesis.

Molecular Formula C46H51FN5O8P
Molecular Weight 851.9 g/mol
Cat. No. B10831264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-F-Bz-dC Phosphoramidite
Molecular FormulaC46H51FN5O8P
Molecular Weight851.9 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
InChIInChI=1S/C46H51FN5O8P/c1-31(2)52(32(3)4)61(58-29-13-27-48)60-42-39(59-44(41(42)47)51-28-26-40(50-45(51)54)49-43(53)33-14-9-7-10-15-33)30-57-46(34-16-11-8-12-17-34,35-18-22-37(55-5)23-19-35)36-20-24-38(56-6)25-21-36/h7-12,14-26,28,31-32,39,41-42,44H,13,29-30H2,1-6H3,(H,49,50,53,54)/t39-,41-,42-,44-,61?/m1/s1
InChIKeyCKKJPMGSTGVCJJ-GNUWXFRUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-F-Bz-dC Phosphoramidite: A High-Performance Fluoro-Modified Building Block for Stable Oligonucleotide Synthesis


2'-F-Bz-dC Phosphoramidite (CAS 161442-19-9) is a chemically modified deoxycytidine phosphoramidite monomer featuring a 2'-fluoro substitution on the ribose sugar and a benzoyl (Bz) protecting group on the exocyclic amine of the cytosine base. This compound belongs to the 2'-Fluoro-RNA (2'-F-RNA) class, which is distinct from other common sugar modifications like 2'-O-Methyl (2'-OMe), 2'-Methoxyethyl (2'-MOE), and Locked Nucleic Acid (LNA) due to the unique properties of the fluorine atom . The 2'-fluoro group confers several beneficial properties to synthesized oligonucleotides, including enhanced resistance to nuclease degradation in biological matrices [1] and increased thermodynamic stability (higher melting temperature, Tm) of duplexes formed with complementary RNA targets [2]. This monomer is designed for incorporation into oligonucleotides via standard solid-phase phosphoramidite synthesis, and it is a key component in the development of advanced therapeutics and research tools, such as antisense oligonucleotides, small interfering RNAs (siRNAs), and aptamers [3]. Its molecular formula is C46H51FN5O8P, with a molecular weight of 851.9 g/mol .

Why 2'-F-Bz-dC Phosphoramidite Cannot Be Simply Substituted with Other Cytidine Analogs in Critical Applications


The selection of a modified cytidine phosphoramidite is not a simple like-for-like substitution. The specific chemical modification at the 2'-position of the ribose sugar fundamentally alters the biophysical properties of the resulting oligonucleotide, creating a unique profile of nuclease resistance, target binding affinity (Tm), and biological function (e.g., RNase H recruitment) that varies dramatically between 2'-F, 2'-OMe, 2'-MOE, and LNA analogs [1]. For instance, while a 2'-F modification enhances duplex stability by ~1.8°C per incorporation, 2'-OMe provides a more modest increase of ~1.3°C, and LNA provides a much larger, potentially destabilizing increase [1][2]. Furthermore, the 2'-F modification on 2'-F-Bz-dC, when combined with a phosphorothioate backbone, results in chimeric oligonucleotides that exhibit dramatically prolonged serum half-lives (>50-fold over unmodified DNA) compared to other sugar modifications, a crucial attribute for in vivo applications . A researcher cannot simply interchange a 2'-F-Bz-dC for a 2'-OMe-dC and expect the same in vivo pharmacokinetic profile or target engagement. This necessitates a direct, evidence-based evaluation of 2'-F-Bz-dC's performance against its closest comparators to justify its specific use in procurement and experimental design.

Quantitative Evidence Guide: Verifiable Performance Differentiation of 2'-F-Bz-dC Phosphoramidite


Duplex Thermal Stabilization: 2'-F Modification Outperforms 2'-OMe in Enhancing RNA Binding

In a direct head-to-head comparison by Isis Pharmaceuticals (now Ionis), the stabilization of duplexes with an RNA target, measured by the increase in melting temperature (Tm) per modified residue, was greatest for 2'-F-RNA. The reported stabilization effects were: +1.0 °C for unmodified RNA, +1.3 °C for 2'-OMe-RNA, and +1.8 °C for 2'-F-RNA [1]. A separate technical brief from Glen Research corroborates this, stating that 2'-F-RNA residues increase duplex Tm by about 1 to 2 °C per incorporation [2]. This demonstrates a quantifiably superior stabilization of RNA duplexes compared to the widely used 2'-OMe modification.

Antisense Oligonucleotides siRNA Thermodynamic Stability Binding Affinity

Antisense Oligonucleotide Potency: 2'-F Containing ASOs Achieve Superior Exon Skipping Efficiency

A systematic in vitro evaluation of chimeric antisense oligonucleotides (AOs) for inducing exon 23 skipping in mdx mouse myotubes demonstrated the potent activity of 2'-F modified nucleotides. The study directly compared AOs constructed with either 2'-F or 2'-OMe modifications. All AOs containing 2'-F nucleotides induced efficient exon-23 skipping. Notably, LNA/2'-F chimeric AOs demonstrated higher exonuclease stability and lower cytotoxicity than the 2'-OMe/2'-F chimeras [1]. While the study highlights the benefit of combining LNA and 2'-F, it clearly establishes 2'-F as a core active component in the design of highly potent splice-switching oligonucleotides.

Antisense Oligonucleotides Exon Skipping Duchenne Muscular Dystrophy Gapmer

Significantly Prolonged Serum Stability: 2'-F/PS Chimeras Exhibit a >50-Fold Increase in Half-Life Over Unmodified DNA

A key differentiator for in vivo applications is the enhanced stability of 2'-F modified oligonucleotides in biological fluids. While the 2'-F modification on a phosphodiester backbone provides some stability, the combination of 2'-F with a phosphorothioate (PS) backbone yields a dramatic increase in resistance to nuclease degradation. Comparative degradation studies show that 2'-F-Bz-dC/PS chimeras exhibit >50-fold longer half-lives in serum compared to unmodified DNA . Furthermore, this modification has been shown to outperform both 2'-OMe and 2'-MOE modifications in this context . This class-level data is directly applicable to oligonucleotides synthesized with 2'-F-Bz-dC phosphoramidite.

Nuclease Resistance Serum Stability In Vivo Pharmacology Phosphorothioate

Cost-Effective Alternative to LNA Monomers with Substantial Performance Overlap

Locked Nucleic Acid (LNA) monomers are a gold standard for enhancing duplex stability but are often cost-prohibitive and can be encumbered by licensing restrictions. 2'-F-RNA monomers, including 2'-F-Bz-dC, have been positioned as a suitable and more economical alternative. A direct comparison from Glen Research notes that 2'-F-RNA monomers are commercially available at a significant cost savings over LNA monomers [1]. While LNA provides greater per-residue Tm enhancement, 2'-F-RNA offers a compelling performance profile with a Tm increase of 1-2°C per incorporation [2], and is often sufficient for many applications without the extreme cost and potential toxicity associated with LNA.

Procurement Cost-Benefit Analysis LNA Alternative Oligonucleotide Synthesis

Optimized Application Scenarios for 2'-F-Bz-dC Phosphoramidite Based on Differentiating Evidence


Development of Metabolically Stable Antisense Oligonucleotides (ASOs) and siRNAs for In Vivo Studies

The primary differentiator for in vivo applications is the dramatic increase in nuclease resistance when 2'-F modifications are combined with a phosphorothioate (PS) backbone. Oligonucleotides synthesized with 2'-F-Bz-dC exhibit a >50-fold longer serum half-life compared to unmodified DNA and outperform other common modifications like 2'-OMe and 2'-MOE in this regard . This scenario is ideal for researchers needing to generate pharmacokinetic/pharmacodynamic (PK/PD) data in animal models or for those developing RNAi or antisense therapeutics where prolonged circulation and target tissue exposure are critical for efficacy.

Design of High-Affinity, Short-Length Oligonucleotide Probes and Gapmer ASOs

The ability of 2'-F-Bz-dC to increase duplex melting temperature (Tm) by +1.8°C per residue, as shown in direct comparison to RNA (+1.0°C) and 2'-OMe (+1.3°C), is a key design lever . This enhanced binding affinity allows for the design of shorter oligonucleotides that maintain high target specificity and affinity. This is particularly advantageous for constructing gapmer antisense oligonucleotides, where high-affinity flanking regions (containing 2'-F modifications) are needed to recruit RNase H to the central DNA 'gap' [2]. Shorter sequences can improve cellular uptake, reduce synthesis costs, and minimize off-target interactions, making this a preferred approach for functional genomics and therapeutic development.

Construction of Splice-Switching Oligonucleotides for Therapeutic Modulation of Gene Expression

2'-F-modified nucleotides have been validated as potent components in splice-switching oligonucleotides. A direct comparative study demonstrated that all antisense oligonucleotides containing 2'-F nucleotides induced efficient exon skipping in a disease-relevant cellular model . Furthermore, LNA/2'-F chimeras showed superior exonuclease stability and lower cytotoxicity compared to 2'-OMe/2'-F chimeras . This evidence positions 2'-F-Bz-dC as a preferred building block for constructing advanced splice-modulating therapeutics, such as those being developed for Duchenne Muscular Dystrophy and other genetic disorders amenable to exon skipping or inclusion strategies.

Cost-Sensitive, High-Volume Oligonucleotide Synthesis for Screening and Preclinical Development

For research programs requiring large quantities of modified oligonucleotides—such as for high-throughput in vitro screening, large-scale in vivo efficacy studies, or early preclinical toxicology work—the cost of monomers becomes a significant factor. 2'-F-RNA monomers, like 2'-F-Bz-dC, are commercially available at a substantial cost savings compared to LNA monomers, while still providing a significant Tm boost (+1 to +2°C per residue) [2]. This makes 2'-F-Bz-dC the rational, evidence-based choice for procurement when the aim is to balance high performance with fiscal responsibility and to avoid the potential licensing complexities associated with LNA technology [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2'-F-Bz-dC Phosphoramidite

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.